Cas no 1282541-08-5 (2-(3-Chloropyridin-4-yl)-5-methyloxazolo[4,5-b]pyridine)
![2-(3-Chloropyridin-4-yl)-5-methyloxazolo[4,5-b]pyridine structure](https://ja.kuujia.com/scimg/cas/1282541-08-5x500.png)
2-(3-Chloropyridin-4-yl)-5-methyloxazolo[4,5-b]pyridine 化学的及び物理的性質
名前と識別子
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- 2-(3-Chloropyridin-4-yl)-5-methyloxazolo[4,5-b]pyridine
- 2-(3-chloropyridin-4-yl)-5-methyl-[1,3]oxazolo[4,5-b]pyridine
- SCHEMBL1027470
- 1282541-08-5
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- インチ: InChI=1S/C12H8ClN3O/c1-7-2-3-10-11(15-7)16-12(17-10)8-4-5-14-6-9(8)13/h2-6H,1H3
- InChIKey: OLEJTLZAVXJWAP-UHFFFAOYSA-N
- ほほえんだ: CC1=NC2=C(C=C1)OC(=N2)C3=CC=NC=C3Cl
計算された属性
- せいみつぶんしりょう: 245.0355896g/mol
- どういたいしつりょう: 245.0355896g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 279
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 51.8Ų
2-(3-Chloropyridin-4-yl)-5-methyloxazolo[4,5-b]pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029192091-1g |
2-(3-Chloropyridin-4-yl)-5-methyloxazolo[4,5-b]pyridine |
1282541-08-5 | 95% | 1g |
$490.05 | 2022-04-03 | |
Chemenu | CM176746-1g |
2-(3-chloropyridin-4-yl)-5-methyloxazolo[4,5-b]pyridine |
1282541-08-5 | 95% | 1g |
$528 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1806729-1g |
2-(3-Chloropyridin-4-yl)-5-methyloxazolo[4,5-b]pyridine |
1282541-08-5 | 98% | 1g |
¥4032.00 | 2024-08-09 |
2-(3-Chloropyridin-4-yl)-5-methyloxazolo[4,5-b]pyridine 関連文献
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
2-(3-Chloropyridin-4-yl)-5-methyloxazolo[4,5-b]pyridineに関する追加情報
2-(3-Chloropyridin-4-yl)-5-methyloxazolo[4,5-b]pyridine: A Comprehensive Overview
The compound 2-(3-Chloropyridin-4-yl)-5-methyloxazolo[4,5-b]pyridine (CAS No. 1282541-08-5) is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of oxazolopyridines, which are known for their unique electronic properties and structural versatility. The molecule's structure features a pyridine ring fused with an oxazole ring, creating a bicyclic system that is both aromatic and electron-deficient. This characteristic makes it particularly interesting for applications in coordination chemistry, optoelectronics, and drug design.
Recent studies have highlighted the importance of oxazolopyridines in the development of novel materials for organic electronics. For instance, researchers have explored the use of 2-(3-Chloropyridin-4-yl)-5-methyloxazolo[4,5-b]pyridine as a building block for constructing low-dimensional materials such as metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit exceptional stability and porosity, making them ideal candidates for gas storage, catalysis, and sensing applications.
In the field of medicinal chemistry, oxazolopyridines like this compound have shown promise as potential drug candidates due to their ability to interact with biological targets such as enzymes and receptors. The presence of a chlorine substituent on the pyridine ring enhances the molecule's lipophilicity, which is a critical property for drug absorption and bioavailability. Furthermore, the methyl group at position 5 introduces steric effects that can modulate the molecule's binding affinity to specific protein pockets.
The synthesis of 2-(3-Chloropyridin-4-yl)-5-methyloxazolo[4,5-b]pyridine involves a multi-step process that typically begins with the preparation of the oxazole ring precursor. This is followed by a coupling reaction with the chloropyridine derivative to form the bicyclic structure. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yield rates.
From an environmental perspective, understanding the degradation pathways of oxazolopyridines is crucial for assessing their ecological impact. Studies have shown that these compounds undergo hydrolytic cleavage under specific conditions, leading to the formation of less complex byproducts. This information is vital for developing sustainable practices in chemical manufacturing and waste management.
In conclusion, 2-(3-Chloropyridin-4-yl)-5-methyloxazolo[4,5-b]pyridine (CAS No. 1282541-08-5) represents a versatile and intriguing molecule with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application development, position it as a key player in modern material science and pharmaceutical research.
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